molecular formula CH6Si B3045419 Silane-d3, methyl- CAS No. 1066-43-9

Silane-d3, methyl-

Cat. No.: B3045419
CAS No.: 1066-43-9
M. Wt: 49.162 g/mol
InChI Key: UIUXUFNYAYAMOE-BMSJAHLVSA-N
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Description

Silane-d3, methyl-: is a deuterated form of methylsilane, where three hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include its ability to act as a precursor in the synthesis of various silicon-containing compounds. It is a colorless gas that is highly reactive and can ignite in air .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane-d3, methyl- can be synthesized through the reduction of methyltrichlorosilane with lithium aluminium hydride. This reaction typically occurs under controlled conditions to ensure the safety and purity of the product .

Industrial Production Methods: In industrial settings, the production of silane compounds often involves the reaction of elementary silicon with chloroalkanes in the presence of a copper catalyst in fluidized bed reactors. This method allows for the production of various silanes, including methylsilane .

Chemical Reactions Analysis

Types of Reactions: Silane-d3, methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Silane-d3, methyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of silane-d3, methyl- involves its ability to donate hydride ions or act as a radical donor. This property makes it useful in various chemical reactions, including reductions and hydrosilylation reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: Silane-d3, methyl- is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds. This makes it particularly valuable in research settings where isotopic labeling is required .

Properties

IUPAC Name

trideuterio(methyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6Si/c1-2/h1-2H3/i2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIUXUFNYAYAMOE-BMSJAHLVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][Si]([2H])([2H])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701315968
Record name Silane-d3, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

49.162 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-43-9
Record name Silane-d3, methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1066-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trideutero-(methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane-d3, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701315968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Silane-d3, methyl-

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